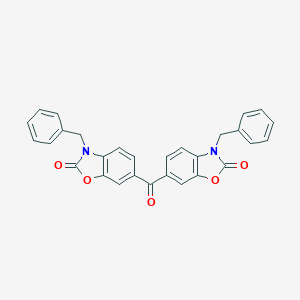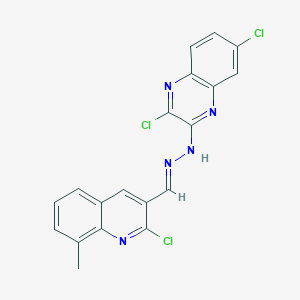
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is a chemical compound that belongs to the family of benzoxazoles. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis (programmed cell death). This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one have been studied extensively in vitro and in vivo. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been reported to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one in lab experiments include its high potency, selectivity, and reproducibility. However, the limitations of using this compound include its low solubility in water and its potential toxicity to healthy cells.
Orientations Futures
There are several future directions for the research on 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one. Firstly, the mechanism of action of this compound needs to be further elucidated to fully understand its antitumor activity. Secondly, the potential applications of this compound in other fields such as material science and organic synthesis need to be explored. Finally, the development of more efficient and reproducible synthesis methods for this compound is necessary to facilitate its widespread use in scientific research.
Conclusion:
In conclusion, 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, and its mechanism of action needs to be further elucidated. The development of more efficient and reproducible synthesis methods for this compound is necessary to facilitate its widespread use in scientific research.
Méthodes De Synthèse
The synthesis of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one involves the reaction of 3-aminobenzoic acid with benzaldehyde in the presence of acetic anhydride and phosphoric acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final compound. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been reported to possess antibacterial and antifungal properties.
Propriétés
Numéro CAS |
190074-19-2 |
|---|---|
Nom du produit |
3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one |
Formule moléculaire |
C29H20N2O5 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
3-benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C29H20N2O5/c32-27(21-11-13-23-25(15-21)35-28(33)30(23)17-19-7-3-1-4-8-19)22-12-14-24-26(16-22)36-29(34)31(24)18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
Clé InChI |
PKGVVMPOWWFWIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C4=CC5=C(C=C4)N(C(=O)O5)CC6=CC=CC=C6)OC2=O |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C4=CC5=C(C=C4)N(C(=O)O5)CC6=CC=CC=C6)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)